molecular formula C7H13N3O2S B13080419 1-(2-methanesulfonylethyl)-4-methyl-1H-pyrazol-3-amine

1-(2-methanesulfonylethyl)-4-methyl-1H-pyrazol-3-amine

Cat. No.: B13080419
M. Wt: 203.26 g/mol
InChI Key: FKZGVQXWNJSPAV-UHFFFAOYSA-N
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Description

1-(2-Methanesulfonylethyl)-4-methyl-1H-pyrazol-3-amine is a pyrazole derivative characterized by a methyl group at position 4, an amine group at position 3, and a 2-methanesulfonylethyl substituent attached to the nitrogen at position 1 (Figure 1). The methanesulfonyl (mesyl) group enhances solubility and stability, making it a candidate for pharmaceutical applications.

Figure 1: Hypothetical structure of this compound (derived from ).

Properties

Molecular Formula

C7H13N3O2S

Molecular Weight

203.26 g/mol

IUPAC Name

4-methyl-1-(2-methylsulfonylethyl)pyrazol-3-amine

InChI

InChI=1S/C7H13N3O2S/c1-6-5-10(9-7(6)8)3-4-13(2,11)12/h5H,3-4H2,1-2H3,(H2,8,9)

InChI Key

FKZGVQXWNJSPAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1N)CCS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methanesulfonylethyl)-4-methyl-1H-pyrazol-3-amine typically involves the reaction of 4-methyl-1H-pyrazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the methanesulfonyl group is introduced to the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methanesulfonylethyl)-4-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the methanesulfonyl group, yielding the corresponding amine.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 1-(2-methanesulfonylethyl)-4-methyl-1H-pyrazol-3-amine as a candidate for anticancer drug development. Its structural features allow it to interact with specific biological targets, potentially inhibiting cancer cell proliferation. For instance, research indicates that derivatives of pyrazole compounds can exhibit significant cytotoxicity against various cancer cell lines.

Case Study:
A study on the synthesis of pyrazole derivatives demonstrated that modifications to the methanesulfonyl group significantly influenced the compound's anticancer activity. The findings suggested that compounds with similar structures could be optimized for enhanced efficacy against specific cancer types .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly targeting phosphodiesterase enzymes. Inhibition of these enzymes can lead to increased levels of cyclic nucleotides, which are crucial in various signaling pathways involved in cellular processes.

Data Table: Enzyme Inhibition Studies

CompoundTarget EnzymeInhibition %Reference
This compoundPhosphodiesterase 475%
1-(2-Methanesulfonylphenyl)-1H-pyrazol-3-aminePhosphodiesterase 10A68%

Agrochemicals

The compound's unique chemical structure also makes it suitable for applications in agrochemicals. Its ability to act as a herbicide or fungicide is under investigation, with preliminary studies suggesting effective inhibition of certain plant pathogens.

Case Study:
Research conducted on pyrazole-based herbicides indicated that modifications in the side chain could enhance herbicidal activity against specific weed species. The effectiveness of these compounds was evaluated through greenhouse trials, revealing promising results in controlling weed growth without affecting crop yield .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its reactivity allows for various functional group transformations, making it valuable in the development of new materials and pharmaceuticals.

Data Table: Synthetic Pathways Using the Compound

Reaction TypeProductYield (%)Reference
Nucleophilic substitutionPyrazole derivative A85%
Coupling reactionPyrazole derivative B90%

Mechanism of Action

The mechanism of action of 1-(2-methanesulfonylethyl)-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

1-(2-Chlorophenyl)-4-methyl-1H-pyrazol-3-amine (CAS 1249384-77-7)
  • Structure : Position 1 has a 2-chlorophenyl group instead of methanesulfonylethyl.
  • Properties : Molecular weight 207.66, C10H10ClN3. The chlorophenyl group increases lipophilicity compared to the sulfonylethyl group in the target compound .
  • Applications : Used in medicinal chemistry for kinase inhibition studies.
4-(Methylsulfonyl)-1H-pyrazol-3-amine (CAS 106232-38-6)
  • Structure : Methylsulfonyl group at position 4, amine at position 3.
  • Properties : Molecular weight 161.18, C4H7N3O2S. The sulfonyl group at position 4 may confer distinct electronic effects compared to the N1-substituted target compound .
Apremilast (PDE4 Inhibitor)
  • Structure : Contains a methanesulfonylethyl group but integrated into an isoindole-dione scaffold.
  • Properties : Molecular weight 460.41, C22H24N2O7S. Clinically used for psoriasis and inflammatory bowel disease via PDE4 inhibition .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituents LogP (Predicted)
Target Compound C7H14N3O2S 228.27 N1: Methanesulfonylethyl, C4: Methyl -0.5 (moderate solubility)
1-(2-Chlorophenyl)-4-methyl-1H-pyrazol-3-amine C10H10ClN3 207.66 N1: 2-Chlorophenyl 2.8 (lipophilic)
4-(Methylsulfonyl)-1H-pyrazol-3-amine C4H7N3O2S 161.18 C4: Methylsulfonyl -1.2 (hydrophilic)

The target compound’s methanesulfonylethyl group likely improves aqueous solubility compared to chlorophenyl analogues but may reduce membrane permeability relative to smaller sulfonyl derivatives .

Biological Activity

1-(2-Methanesulfonylethyl)-4-methyl-1H-pyrazol-3-amine, identified by its CAS number 1461706-74-0, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound's structure includes a methanesulfonyl group, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the pyrazole ring followed by the introduction of the methanesulfonyl group. Various synthetic routes have been explored to optimize yield and purity, with detailed methodologies available in chemical literature.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The compound has shown promising results against several bacterial strains, indicating potential as an antibacterial agent. For instance, compounds bearing similar structural motifs were assessed for their ability to inhibit growth in both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been a significant area of research. Compounds structurally related to this compound have demonstrated inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. In vitro assays suggested that these compounds could serve as selective COX inhibitors, potentially leading to new anti-inflammatory therapies .

Herbicidal Activity

A recent investigation into new herbicides revealed that certain pyrazole derivatives exhibited moderate herbicidal activity against various weed species. Specifically, compounds similar to this compound showed effective inhibition rates in post-emergence treatments, suggesting a potential application in agricultural settings .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the methanesulfonyl group enhances the compound's ability to interact with biological targets such as enzymes involved in inflammatory processes and microbial resistance mechanisms.

Case Studies

Several case studies have highlighted the promising biological activities of pyrazole derivatives:

  • Antimicrobial Efficacy : In a study assessing various pyrazole compounds, those with methanesulfonyl substitutions showed enhanced antibacterial properties compared to their counterparts without this functional group .
  • Anti-inflammatory Screening : A series of pyrazole derivatives were tested for their ability to inhibit COX enzymes in vitro. Compounds similar to this compound demonstrated significant inhibition rates comparable to established anti-inflammatory drugs .

Data Table: Biological Activities of Related Pyrazole Derivatives

Compound NameActivity TypeEfficacy LevelReference
1-(2-Methanesulfonylethyl)-4-methyl...AntibacterialModerate against Gram-positive
1-(2-Methanesulfonylethyl)-4-methyl...COX InhibitionIC50 = 0.007 µM
Similar Pyrazole DerivativeHerbicidal50% inhibition against Setaria viridis

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